

Icmt-IN-35: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest		
Compound Name:	Icmt-IN-35	
Cat. No.:	B12373616	Get Quote

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Introduction

Icmt-IN-35, also known as compound 10n, is a potent, cell-permeable inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). It belongs to a class of S-Farnesyl-Thiopropionic Acid (FTPA)-triazole compounds. ICMT is the terminal enzyme in the post-translational modification of CaaX proteins, which includes the well-known oncogenic Ras family of small GTPases. By inhibiting the final methylation step, Icmt-IN-35 disrupts the proper localization and function of these proteins, making it a valuable tool for studying cellular signaling pathways and a potential starting point for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the target specificity and selectivity of Icmt-IN-35, based on currently available data.

Target Profile

Icmt-IN-35 was identified as a potent inhibitor of human ICMT. The key quantitative data for its on-target activity are summarized in the table below.



Target	Parameter	Value	Assay Type	Reference
Human ICMT	IC50	0.8 ± 0.1 μM	in vitro methyltransferas e assay	[1][2]
Human ICMT	Ki (calculated)	0.4 μΜ	in vitro methyltransferas e assay	[1][2]

Table 1: In vitro potency of Icmt-IN-35 against human ICMT.

Selectivity Profile

A comprehensive selectivity profile of **Icmt-IN-35** against a broad panel of other methyltransferases or other enzyme classes is not publicly available in the cited literature. The primary characterization focused on its activity against ICMT. However, its mechanism of action, which involves disrupting the final step of CaaX protein processing, and its observed selective cytotoxicity provide indirect evidence of its specific cellular activity.

Cell Line	Parameter	Value	Assay Type	Reference
ICMT +/+ MEF cells	Cytotoxicity	Selectively cytotoxic	Cell Viability Assay	[1][2]
ICMT -/- MEF cells	Cytotoxicity	Not cytotoxic	Cell Viability Assay	[1][2]
Metastatic Pancreatic Cancer Cell Line	IC50	Low micromolar	Cell Viability Assay	[1][2]

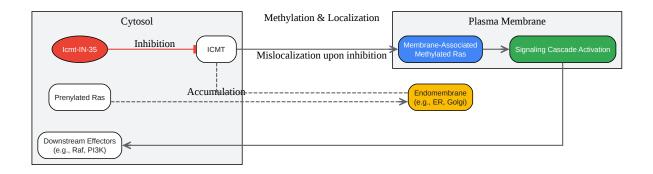
Table 2: Cellular activity and selectivity of Icmt-IN-35.

Signaling Pathway Perturbation

The primary signaling pathway affected by **Icmt-IN-35** is the Ras signaling cascade. Ras proteins require a series of post-translational modifications, including farnesylation, proteolytic



cleavage, and finally, carboxyl methylation by ICMT, to properly localize to the plasma membrane and engage with downstream effectors. By inhibiting ICMT, **Icmt-IN-35** prevents this final methylation step, leading to the mislocalization of Ras from the plasma membrane to endomembranes, thereby abrogating its signaling functions.



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Caption: Inhibition of ICMT by Icmt-IN-35 disrupts Ras localization and signaling.

Experimental Protocols In vitro ICMT Inhibition Assay

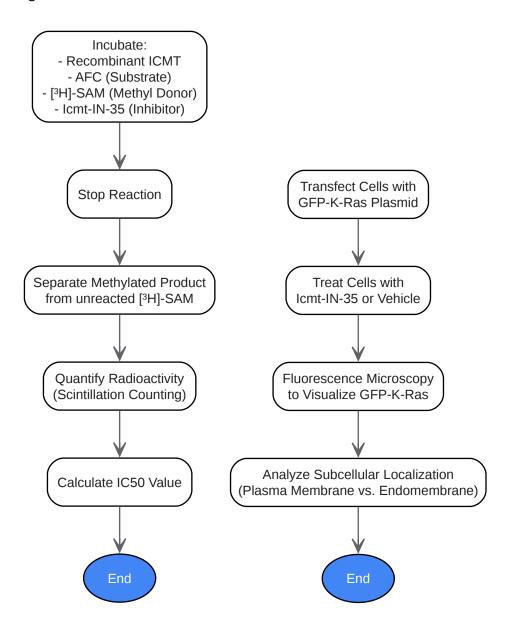
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ICMT.

Methodology:

- Enzyme Source: Recombinant human ICMT is used.
- Substrate: A synthetic substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC), is utilized.
- Methyl Donor: Radiolabeled S-adenosyl-L-methionine ([3H]-SAM) serves as the methyl donor.
- Reaction: The enzyme, substrate, and [3H]-SAM are incubated in a suitable buffer system.



- Detection: The reaction is stopped, and the radiolabeled methylated product is separated from the unreacted [3H]-SAM, typically by a vapor diffusion method or by capture on a filter membrane.
- Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
- Data Analysis: IC50 values are determined by plotting the percentage of ICMT inhibition against a range of inhibitor concentrations.



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References

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